molecular formula C13H24N2O2 B6216091 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide CAS No. 2742657-65-2

2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide

Cat. No.: B6216091
CAS No.: 2742657-65-2
M. Wt: 240.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide involves the reaction of diethylamine with 1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-one, followed by the addition of acetic anhydride to form the final product.", "Starting Materials": [ "Diethylamine", "1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-one", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Diethylamine is added dropwise to a solution of 1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-one in ethanol and water, with stirring at room temperature.", "Step 2: The reaction mixture is heated under reflux for 2 hours, then cooled to room temperature.", "Step 3: Acetic anhydride is added dropwise to the reaction mixture, with stirring at room temperature.", "Step 4: The reaction mixture is heated under reflux for 2 hours, then cooled to room temperature.", "Step 5: Sodium acetate is added to the reaction mixture, followed by the addition of hydrochloric acid to adjust the pH to 4-5.", "Step 6: The mixture is extracted with ethyl acetate, and the organic layer is washed with water and dried over sodium sulfate.", "Step 7: The solvent is removed under reduced pressure, and the residue is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "Step 8: The final product, 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide, is obtained as a white solid." ] }

CAS No.

2742657-65-2

Molecular Formula

C13H24N2O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.